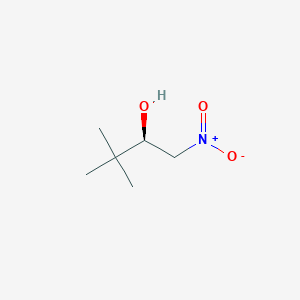

2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-

Description

Significance of Stereochemically Defined Nitro Alcohol Scaffolds in Asymmetric Synthesis

Stereochemically defined nitro alcohol scaffolds are prized in asymmetric synthesis due to the versatile reactivity of their two functional groups. rsc.org The nitro group, a powerful electron-withdrawing group, can be transformed into a wide array of other functionalities. Most notably, it is readily reduced to a primary amine, providing direct access to chiral 1,2-amino alcohols. wikipedia.orgmdpi.com These amino alcohols are core components of numerous natural products and pharmaceutical drugs. niscpr.res.inmdpi.com

Furthermore, the nitro group can be converted into carbonyls, nitriles, or even removed entirely (denitration), allowing the nitroalcohol to serve as a chiral template for creating various molecular frameworks. numberanalytics.com The adjacent hydroxyl group provides another site for chemical modification, such as oxidation to a ketone or participation in cyclization reactions. This dual functionality allows chemists to use chiral nitro alcohols as linchpins in complex synthetic pathways, building molecular complexity with a high degree of stereochemical control. numberanalytics.comnih.gov These scaffolds are key intermediates for a wide range of biologically active molecules and fine chemicals. rsc.org

Strategic Importance of (2R)-2-Butanol, 3,3-dimethyl-1-nitro- as a Chiral Building Block

(2R)-2-Butanol, 3,3-dimethyl-1-nitro- is a specific chiral nitro alcohol that serves as an important building block in organic synthesis. researchgate.net Its strategic value stems from its distinct structural features: a defined (R) stereocenter at the alcohol-bearing carbon and a sterically demanding tertiary-butyl group.

The logical synthetic route to this compound is the asymmetric Henry reaction between nitromethane (B149229) and pivalaldehyde (2,2-dimethylpropanal). researchgate.net While reactions involving the sterically hindered pivalaldehyde can be challenging, success provides a building block with unique properties. researchgate.net The bulky t-butyl group can exert significant stereochemical control in subsequent reactions, directing the approach of reagents to other parts of the molecule and influencing the stereochemical outcome of newly formed chiral centers.

The reduction of the nitro group in (2R)-2-Butanol, 3,3-dimethyl-1-nitro- would yield (2R)-1-amino-3,3-dimethyl-2-butanol, a chiral amino alcohol. Chiral amino alcohols are crucial components in the synthesis of chiral drugs and can also serve as chiral ligands or auxiliaries in other asymmetric transformations. The specific stereochemistry and the bulky t-butyl group of this particular amino alcohol make it a potentially valuable asset for creating novel, enantiomerically pure pharmaceutical agents.

Structure

3D Structure

Properties

CAS No. |

610758-20-8 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R)-3,3-dimethyl-1-nitrobutan-2-ol |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m0/s1 |

InChI Key |

POPUCNRCMDNMTD-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C[N+](=O)[O-])O |

Canonical SMILES |

CC(C)(C)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for 2r 2 Butanol, 3,3 Dimethyl 1 Nitro and Analogous Chiral β Nitro Alcohols

Enantioselective Catalytic Approaches to Chiral β-Nitro Alcohols

Enantioselective catalysis provides a powerful tool for the synthesis of chiral β-nitro alcohols, offering high levels of stereocontrol. Both organocatalysis and biocatalysis have emerged as effective methods for these transformations.

Organocatalytic Strategies

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This approach has gained prominence due to its operational simplicity, stability of the catalysts, and avoidance of heavy metal contaminants.

Chiral Thiourea-Mediated Asymmetric Conjugate Additions Leading to Nitro Alcohols

Chiral thiourea (B124793) derivatives have proven to be highly effective bifunctional organocatalysts in asymmetric synthesis. mdpi.comnih.gov They can activate both the nucleophile and the electrophile through hydrogen bonding interactions. In the context of synthesizing chiral nitro alcohols, thiourea catalysts have been successfully employed in the asymmetric conjugate addition of nucleophiles to nitroalkenes. mdpi.comrsc.org

For instance, the combination of a primary or secondary amine with a thiourea moiety in a catalyst has been shown to be effective in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. mdpi.commdpi.com The amine activates the carbonyl compound by forming an enamine intermediate, while the thiourea group activates the nitroalkene through hydrogen bonding. This dual activation facilitates the stereoselective formation of the carbon-carbon bond, leading to the desired chiral γ-nitro carbonyl compounds, which can be subsequently reduced to the corresponding nitro alcohols. nih.gov

Research has demonstrated that catalysts derived from the combination of L-proline and cinchonidine (B190817) are highly efficient for the conjugate addition of ketones and aldehydes to a variety of nitroalkenes, achieving high diastereoselectivity (up to 98/2 dr) and enantioselectivity (up to 96% ee). rsc.org

Squaramide-Derived Catalysis for Stereocontrolled Carbon-Carbon Bond Formation

Squaramide-based organocatalysts are another class of highly efficient hydrogen-bonding catalysts for asymmetric reactions. researchgate.netsemanticscholar.org Their rigid and planar structure, along with two amide N-H groups, allows for effective dual hydrogen bonding to the substrate, leading to high levels of stereocontrol.

Bifunctional squaramide catalysts, often derived from cinchona alkaloids, have been successfully applied in the enantioselective Michael addition of various nucleophiles, including nitromethane (B149229), to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov In these reactions, the squaramide moiety activates the electrophile through hydrogen bonding, while a basic tertiary amine group on the catalyst deprotonates the nitroalkane to generate the nucleophile. nih.gov This dual activation mechanism is crucial for achieving high yields and enantioselectivities.

For example, the asymmetric Michael addition of nitromethane to 2-enoylazaarenes catalyzed by a chiral squaramide has been shown to produce chiral azaarene-containing γ-nitroketones with up to 98% yield and 98% ee under mild, solvent-free conditions. nih.gov These γ-nitroketones are direct precursors to the corresponding chiral β-nitro alcohols.

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | β-phenyl-2-enoylpyridine | Q4 | 98 | 98 |

| 2 | β-(4-chlorophenyl)-2-enoylpyridine | Q4 | 97 | 97 |

| 3 | β-(2-naphthyl)-2-enoylpyridine | Q4 | 96 | 98 |

| 4 | β-tert-butyl-2-enoylpyridine | Q4 | 30 | 91 |

Direct Asymmetric Henry (Nitroaldol) Reactions Using Higher Nitroalkanes

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. buchler-gmbh.comorganic-chemistry.org While the use of nitromethane is common, the diastereoselective Henry reaction with higher, substituted nitroalkanes presents a greater challenge due to the formation of two adjacent stereocenters. rsc.org

Organocatalytic approaches have been developed to address this challenge. For instance, bifunctional guanidine-thiourea organocatalysts have been shown to catalyze the reaction between various aliphatic aldehydes and nitroalkanes, affording syn-selective products with high enantioselectivity. rsc.org The addition of an inorganic salt like potassium iodide can be crucial for suppressing the retro-nitroaldol reaction and improving enantioselectivity. rsc.org

The development of methods for the stereoconvergent Henry reaction of γ,γ-disubstituted nitroalkanes allows for the construction of highly functionalized building blocks with multiple contiguous stereogenic centers, including a fully substituted nitrogen-bearing carbon. nih.gov

Stereoselective Michael Additions of Nitromethane to α,β-Unsaturated Carbonyl Compounds

The asymmetric Michael addition of nitromethane to α,β-unsaturated carbonyl compounds, such as enones, is a powerful method for synthesizing chiral γ-nitro ketones, which are precursors to chiral β-nitro alcohols. acs.orgacs.orgox.ac.uk This transformation can be effectively catalyzed by chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. acs.orgnih.gov

These phase-transfer catalysts operate under basic conditions, facilitating the deprotonation of nitromethane and its subsequent addition to the enone. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high enantioselectivity. For example, the enantioselective Michael addition of nitromethane to an α,β-enone is a key step in the synthesis of (R)-baclofen. acs.orgnih.gov

A tert-leucine-derived chiral diamine has also been shown to catalyze the asymmetric Michael addition of nitromethane to cyclic enones, providing access to all-carbon quaternary stereocenters with excellent enantioselectivity (96-99% ee). acs.org This methodology is scalable and has been applied to the synthesis of sesquiterpenoid skeletons. acs.org

| Entry | Enone | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 2-Cyclopenten-1-one | 75 | 98 |

| 2 | 2-Cyclohexen-1-one | 82 | 99 |

| 3 | 2-Cyclohepten-1-one | 65 | 97 |

Biocatalytic Routes to Chiral β-Nitro Alcohols

Biocatalysis offers a green and sustainable alternative for the synthesis of chiral β-nitro alcohols, often proceeding with high selectivity under mild reaction conditions. researchgate.netrsc.orgrsc.org Several biocatalytic strategies have been developed, including kinetic resolution, dynamic kinetic resolution, direct C-C bond formation via Henry reactions, retro-Henry reactions, asymmetric reduction of α-nitroketones, and enantioselective epoxide ring-opening. researchgate.netrsc.org

One prominent biocatalytic approach is the asymmetric reduction of α-nitroketones to the corresponding β-nitro alcohols using alcohol dehydrogenases (ADHs). researchgate.netmdpi.comsciprofiles.com By selecting the appropriate ADH, it is possible to obtain either the (S) or (R)-enantiomer of the desired nitro alcohol with high conversion and enantioselectivity. researchgate.net The reaction conditions can be optimized to ensure the stability of the product and prevent degradation of the starting material. researchgate.netsciprofiles.com

Hydroxynitrile lyases (HNLs) have also been employed to catalyze the enantioselective Henry reaction. researchgate.net For instance, the (S)-selective HNL from Hevea brasiliensis (HbHNL) and the (R)-selective HNL from Arabidopsis thaliana (AtHNL) have been used to synthesize the corresponding (S)- and (R)-β-nitro alcohols. rsc.org

| Entry | Substrate (α-Nitroketone) | Biocatalyst (ADH) | Product Configuration | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1-Phenyl-2-nitroethanone | ADH-A | (S) | >99 | >99 |

| 2 | 1-Phenyl-2-nitroethanone | ADH-B | (R) | 95 | 98 |

| 3 | 1-(4-Chlorophenyl)-2-nitroethanone | ADH-A | (S) | >99 | >99 |

| 4 | 1-(4-Chlorophenyl)-2-nitroethanone | ADH-B | (R) | 92 | 97 |

Enzyme-Mediated Reductions of α-Nitroketones to Chiral Nitro Alcohols

The enzymatic reduction of α-nitroketones represents a direct and efficient route to enantioenriched β-nitro alcohols. mdpi.com This synthetic strategy has been explored using various enzymes, particularly ketoreductases (KREDs), which are capable of catalyzing the stereoselective reduction of a broad range of α-nitroketone substrates. rsc.org Researchers have successfully employed these biocatalysts to produce both (R)- and (S)-enantiomers of the corresponding β-nitro alcohols with excellent conversions and high enantiomeric excess (ee). rsc.org The process is noted for its practical potential in organic synthesis, providing access to key intermediates for bioactive molecules. rsc.org

Alcohol Dehydrogenase (ADH)-Catalyzed Stereoselective Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that have been extensively investigated for the asymmetric reduction of prochiral ketones, including α-nitroketones. mdpi.comfrontiersin.org These enzymes catalyze the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group, creating a new stereocenter with high fidelity. frontiersin.org The versatility of ADHs allows for the synthesis of either the (S)- or (R)-enantiomer of the target nitro alcohol, often by selecting an appropriate enzyme. researchgate.netsciprofiles.com

High conversions and enantioselectivities have been achieved in the ADH-mediated reduction of both aromatic and aliphatic nitroketones. researchgate.net For instance, the enzyme ADH440 has been shown to effectively catalyze the conversion of various nitroketones into their (R)-nitro alcohol counterparts with high yields (79–99%) and excellent enantioselectivity (92–99% ee). mdpi.com Similarly, other ADHs, such as YGL039w and RasADH/SyADH, have been successfully used to reduce a wide array of α-nitroketone substrates. rsc.org The reaction conditions for these bioreductions are carefully optimized to ensure enzyme stability and prevent degradation of the substrate or product. mdpi.com

| Enzyme | Substrate Class | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

| ADH440 | Aromatic Nitroketones | (R) | 79-99 | 92-99 |

| ADH270 | Aromatic Nitroketones | (S) | - | 62-99 |

| YGL039w | 1-aryl-2-nitro-1-ethanones | - | >99 | >99 |

| RasADH/SyADH | 1-aryl-2-nitro-1-ethanones | - | >99 | >99 |

| RasADH/SyADH | 1-aryloxy-3-nitro-2-propanones | - | >99 | >99 |

Dynamic Kinetic Resolution Strategies in Nitro Alcohol Synthesis

Standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. almacgroup.com Dynamic kinetic resolution (DKR) overcomes this limitation by coupling a rapid, in-situ racemization of the slower-reacting enantiomer with an irreversible, stereoselective enzymatic reaction. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. princeton.edu

In the context of nitro alcohol synthesis, DKR can be achieved by combining an enzyme-catalyzed resolution with a reversible chemical reaction, such as the Henry (nitroaldol) reaction. almacgroup.comresearchgate.net The process involves the diastereoselective lipase-mediated transesterification of a racemic nitro alcohol. almacgroup.com Simultaneously, a base is used to catalyze the reversible nitroaldol reaction, which facilitates the interconversion of the diastereomeric alcohols. almacgroup.comucc.ie The success of this strategy hinges on the careful selection of the enzyme, base, and reaction conditions to ensure that the rate of racemization is equal to or greater than the rate of the enzymatic resolution. almacgroup.comprinceton.edu This approach has been demonstrated in the synthesis of enantiopure nitro alcohol derivatives, showcasing its potential for efficient asymmetric synthesis. researchgate.netucc.ie

Chiral Metal-Complex Catalysis

The use of chiral metal complexes as catalysts for asymmetric reactions is a cornerstone of modern organic synthesis, enabling the creation of stereogenic centers with high precision.

Lewis Acid-Catalyzed Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental C-C bond-forming reaction that produces β-nitro alcohols. mdpi.com When catalyzed by a chiral Lewis acid complex, this reaction can proceed with high enantioselectivity. A variety of metal complexes have been developed for this purpose, often involving metals such as copper, cobalt, and lanthanum. nih.govnih.gov

For example, a complex generated in situ from a chiral tetrahydrosalen ligand and a copper(I) source has proven to be an efficient catalyst for the asymmetric Henry reaction between various aldehydes and nitroalkanes. nih.govorganic-chemistry.org This system consistently yields β-nitro alcohols with high enantiomeric excess (>90% ee) and has been applied to the synthesis of key intermediates for β-adrenergic blocking agents. nih.govorganic-chemistry.org Other successful catalysts include self-assembled dinuclear cobalt(II)-salen complexes, which promote anti-selective Henry reactions, and lanthanum-BINOL complexes, which were among the first transition metal catalysts reported for this transformation. nih.gov The stereochemical outcome is dictated by the precise geometry of the transition state, which is controlled by the coordination of the aldehyde and the nitronate to the chiral metal center. organic-chemistry.org

| Metal | Ligand Type | Selectivity | Yield (%) | Enantiomeric Excess (ee %) |

| Copper(I) | Tetrahydrosalen | - | High | >90 |

| Cobalt(II) | Salen (self-assembled) | anti | Good | Moderate to Excellent |

| Lanthanum | BINOL | syn | 70-96 | 93-97 |

Oxazaborolidine-Catalyzed Enantioselective Reductions of Nitroketones

Oxazaborolidine catalysts, most famously the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.govorganic-chemistry.org This method is known for its high enantioselectivity and predictable stereochemistry. nih.gov The catalyst can be generated in situ from a chiral amino alcohol and a borane (B79455) source, making it a practical and reliable option. organic-chemistry.orgresearchgate.net

The catalytic cycle involves the coordination of the borane reducing agent and the ketone substrate to the Lewis acidic boron atom of the oxazaborolidine. This coordination arranges the reactants in a rigid, chair-like six-membered transition state, facilitating a stereoselective hydride transfer from the borane to one face of the ketone. While extensively used for various ketones, this methodology is applicable to α-nitroketones. nih.govresearchgate.net For example, the CBS-oxazaborolidine-catalyzed reduction of racemic ketones derived from β-nitro-azabicycles has been used to generate separable diastereomeric alcohols in high combined yields and with significant enantioselectivity. rsc.org The versatility of this method allows for the reduction of a wide range of substrates, including aromatic, aliphatic, and α,β-unsaturated ketones. researchgate.net

Diastereoselective Control in the Synthesis of Substituted Chiral Nitro Alcohols

The creation of two adjacent stereocenters in the Henry reaction necessitates precise control over the diastereochemical outcome to favor the desired stereoisomer. This control can be exerted either by the inherent chirality within the substrates themselves or by the influence of external chiral reagents or catalysts.

Substrate-Controlled Diastereoselection in Complex Nitroalkane Additions

In substrate-controlled diastereoselection, the stereochemical course of the reaction is dictated by one or more preexisting stereocenters in the nitroalkane or the aldehyde. This approach is particularly relevant in the synthesis of complex molecules where chiral fragments are coupled. The addition of a chiral nitroalkane to an achiral aldehyde, or a chiral aldehyde to an achiral nitroalkane, can proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer.

The stereochemical outcome is often rationalized by models such as the Felkin-Anh or Cram chelation models, where the incoming nucleophile (the nitronate) attacks the carbonyl group from the least sterically hindered face. For instance, the reaction of a chiral α-substituted nitroalkane with an aldehyde can exhibit high diastereoselectivity, governed by the steric and electronic properties of the substituents on the chiral center of the nitroalkane. Similarly, chiral α-alkoxy or α-amino aldehydes are well-known to direct the stereoselective addition of nucleophiles.

Key research findings in this area demonstrate that the choice of base and reaction conditions can also influence the degree of substrate control. While this method is powerful, it is dependent on the availability of the chiral starting materials.

Reagent-Controlled Diastereoselection in Multicomponent Systems

When both reacting partners are achiral or when substrate control is insufficient, diastereoselectivity can be imposed by a chiral catalyst. This reagent-controlled approach is highly versatile and has been the subject of extensive research. The Henry reaction, being a multicomponent system involving a nitroalkane, an aldehyde, and a base, can be rendered highly diastereo- and enantioselective through the use of chiral catalysts.

These catalysts, typically chiral metal complexes or organocatalysts, assemble the substrates in a defined three-dimensional arrangement, favoring attack on a specific face of the aldehyde and leading to a specific diastereomer. Bifunctional catalysts, which can activate both the nitroalkane and the aldehyde simultaneously, are particularly effective. For example, a chiral catalyst with a basic site can deprotonate the nitroalkane to form a chiral nitronate ion pair, while a Lewis acidic site on the same catalyst can coordinate to the aldehyde, activating it for nucleophilic attack and shielding one of its faces.

Numerous catalytic systems have been developed that provide excellent yields and stereoselectivities across a range of substrates. The table below summarizes representative results for reagent-controlled asymmetric Henry reactions.

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | Cu(II)-Bis(oxazoline) Complex | 85 | 95:5 | 98 (syn) |

| Cyclohexanecarboxaldehyde | Nitroethane | Chiral Guanidine (B92328) | 92 | 97:3 | 95 (syn) |

| 4-Nitrobenzaldehyde | Nitropropane | Chiral Thiourea Catalyst | 88 | 90:10 | 96 (syn) |

| 2-Naphthaldehyde | Nitroethane | La-Li-BINOL Complex | 90 | >99:1 | 97 (syn) |

Multistep and One-Pot Reaction Sequences for Enhanced Efficiency

Telescopic Synthesis Strategies of Chiral Nitro Alcohols

Telescopic synthesis refers to a sequence of reactions performed in the same reactor where reagents for subsequent steps are added sequentially without the isolation of intermediates. nih.govchemrxiv.orgresearchgate.net This approach mimics biosynthetic pathways and offers significant advantages in terms of process efficiency and sustainability. csic.es

For the synthesis of chiral nitro alcohols, a telescopic process might begin with the formation of a necessary precursor, followed by the key asymmetric C-C bond formation, and finally a concluding transformation. A notable example involves a three-step, one-pot sequence starting from commercially available aldehydes. nih.govcsic.es This sequence can include:

A Wittig reaction to form an α,β-unsaturated ketone.

An organocatalyzed asymmetric Michael addition of a nitroalkane to the enone.

A stereoselective reduction of the resulting γ-nitro ketone to the final chiral γ-nitro alcohol.

Sequential Integration of Chemo- and Biocatalytic Systems

A powerful extension of one-pot synthesis is the integration of chemical catalysis with biocatalysis. nih.govchemrxiv.orgresearchgate.net Chemoenzymatic cascades leverage the complementary strengths of both catalytic worlds: the broad reaction scope of chemocatalysts and the unparalleled selectivity of enzymes. nih.gov These systems are particularly effective for producing chiral compounds with high optical purity.

In the context of synthesizing chiral nitro alcohols, a sequential chemo-biocatalytic system can be designed where an organocatalyzed reaction first establishes a carbon-carbon bond, and an enzyme performs a subsequent stereoselective reduction. nih.gov For example, a chiral thiourea catalyst can mediate the asymmetric conjugate addition of nitromethane to an enone, producing a chiral γ-nitro ketone. nih.govchemrxiv.org Following this chemical step, a ketoreductase (KRED) enzyme and its cofactor are added directly to the mixture. The enzyme then reduces the ketone to the corresponding alcohol with high diastereoselectivity, yielding the final chiral nitro alcohol. nih.govcsic.es

The compatibility of reaction conditions (solvent, temperature, pH) is a critical challenge but has been successfully addressed, enabling highly efficient and stereoselective one-pot syntheses. nih.govresearchgate.net The table below presents results from a representative three-step telescopic chemoenzymatic cascade. nih.govcsic.es

| Starting Aldehyde | Overall Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 71 | >97:3 | >97:3 |

| 3-Trifluoromethylbenzaldehyde | 79 | >97:3 | >97:3 |

| 4-Methoxybenzaldehyde | 52 | >97:3 | >97:3 |

| 2-Naphthaldehyde | 65 | >97:3 | >97:3 |

Mechanistic Investigations of Asymmetric Chiral β Nitro Alcohol Synthesis

Elucidation of Catalytic Cycle Pathways in Organo- and Biocatalysis

The asymmetric synthesis of (2R)-3,3-dimethyl-1-nitro-2-butanol can be achieved through both organocatalysis and biocatalysis, each following distinct catalytic pathways.

Organocatalysis: In organocatalysis, bifunctional catalysts are commonly employed to activate both the nucleophilic nitromethane (B149229) and the electrophilic 3,3-dimethylbutanal simultaneously. mdpi.com Chiral thiourea (B124793) and squaramide-based catalysts, for instance, operate through a dual hydrogen-bonding mechanism. mdpi.comrsc.org The catalytic cycle can be described as follows:

Activation: The acidic N-H protons of the thiourea or squaramide moiety form hydrogen bonds with the oxygen atoms of the nitro group of nitromethane, increasing its acidity and facilitating deprotonation.

Nitronate Formation: A basic site on the catalyst, typically a tertiary amine, deprotonates the activated nitromethane to form a chiral nitronate anion, which remains associated with the catalyst. mdpi.com

Aldehyde Binding: Concurrently, the same catalyst uses a hydrogen-bond donating group to bind and activate the carbonyl oxygen of 3,3-dimethylbutanal, rendering it more electrophilic. rsc.org

C-C Bond Formation: The catalyst holds both the nitronate and the aldehyde in a highly organized, chiral transition state, directing the nucleophilic attack of the nitronate onto one specific face of the aldehyde's carbonyl group to yield the desired (2R)-enantiomer. mdpi.com

Product Release and Catalyst Regeneration: Following the carbon-carbon bond formation, the resulting β-nitro alkoxide is protonated, releasing the (2R)-3,3-dimethyl-1-nitro-2-butanol product and regenerating the catalyst for the next cycle.

Biocatalysis: Biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral β-nitro alcohols. rsc.org Enzymes such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) are prominent in these transformations. mdpi.comnih.gov

Hydroxynitrile Lyases (HNLs): While their natural function is the cleavage and formation of cyanohydrins, some HNLs exhibit promiscuous activity, catalyzing the Henry reaction. acs.org An R-selective HNL can catalyze the addition of nitromethane to 3,3-dimethylbutanal, forming the (2R)-product directly. almacgroup.com The catalytic cycle within the enzyme's active site involves precise positioning of the substrates through non-covalent interactions, ensuring high stereocontrol. nih.gov

Alcohol Dehydrogenases (ADHs): An alternative biocatalytic route is the enantioselective reduction of a precursor α-nitroketone (e.g., 1,1-dimethyl-3-nitro-2-butanone). mdpi.comresearchgate.net Commercially available ADHs can reduce the ketone to the corresponding alcohol with high enantioselectivity. researchgate.net By selecting an appropriate ADH that favors the formation of the (R)-alcohol, (2R)-3,3-dimethyl-1-nitro-2-butanol can be obtained. mdpi.com This pathway involves the transfer of a hydride from a cofactor, such as NADPH, to the carbonyl carbon of the nitroketone within the chiral environment of the enzyme's active site. csic.es

Stereochemical Models and Transition State Geometries Determining Enantioselectivity

The enantioselectivity of the asymmetric Henry reaction is determined by the energetic favorability of one diastereomeric transition state over the other. researchgate.net For the synthesis of (2R)-3,3-dimethyl-1-nitro-2-butanol, the catalyst must preferentially direct the nitromethane attack to the Re-face of the carbonyl of 3,3-dimethylbutanal.

In organocatalysis, particularly with bifunctional catalysts like chiral guanidines or thioureas, the proposed transition state is a highly ordered, cyclic-like structure. mdpi.comrsc.org For example, a plausible transition state model involves the guanidinium (B1211019) group of the catalyst forming a bidentate hydrogen bond with the nitronate, while another functional group on the catalyst (e.g., a thiourea) activates the aldehyde. researchgate.net The absolute stereochemistry is dictated by the chiral scaffold of the catalyst, which creates a sterically defined pocket. The bulky 3,3-dimethylbutyl (tert-butyl) group of the aldehyde plays a crucial role, as it will orient itself to minimize steric clashes with the catalyst's chiral framework. wikipedia.org This steric hindrance destabilizes the transition state leading to the (2S)-enantiomer, thus favoring the pathway to the (2R)-product. researchgate.net

Metal-based catalysts, such as chiral copper(II) bis(oxazoline) complexes, also rely on well-defined transition state geometries. niscpr.res.inuwindsor.ca The copper center acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. The nitronate anion then attacks the coordinated aldehyde. The chiral ligands on the copper complex block one face of the aldehyde, allowing the nucleophile to attack only from the less hindered side, thus controlling the stereochemical outcome. niscpr.res.inresearchgate.net The attack of the nitronate on the si face of the aldehyde carbonyl group, for example, can be favored by a specific ligand-metal complex geometry, leading to the (R)-configured product after workup. niscpr.res.in

| Catalyst Type | Proposed Transition State Feature | Key Factor for (2R) Selectivity |

| Chiral Thiourea | Dual hydrogen bonding creates a ternary complex (catalyst-nitronate-aldehyde). | Steric repulsion between the aldehyde's bulky tert-butyl group and the catalyst's chiral scaffold disfavors the transition state leading to the (2S)-product. |

| Chiral Guanidine (B92328) | Bidentate hydrogen bonding between the guanidinium ion and the nitronate anion. | The rigid chiral backbone of the guanidine catalyst exposes one face of the aldehyde to nucleophilic attack while shielding the other. |

| Cu(II)-Bis(oxazoline) | Lewis acid coordination of Cu(II) to the aldehyde's carbonyl group. | The chiral ligands create a C2-symmetric environment, effectively blocking one enantiotopic face of the aldehyde from the incoming nitronate. |

| Hydroxynitrile Lyase (HNL) | Substrates are precisely oriented within the enzyme's chiral active site. | Specific amino acid residues in the active site interact with the substrates, forcing an approach geometry that leads exclusively to the (2R)-product. |

Non-Covalent Interactions and Chiral Recognition Phenomena in Catalytic Systems

Non-covalent interactions are the fundamental forces responsible for chiral recognition and the stabilization of the favored transition state in asymmetric catalysis. mdpi.comrsc.org In the synthesis of (2R)-3,3-dimethyl-1-nitro-2-butanol, these interactions create the necessary chiral environment for stereodifferentiation.

Hydrogen Bonding: This is arguably the most critical interaction in many organocatalytic Henry reactions. rsc.org Bifunctional thiourea or squaramide catalysts utilize their N-H groups as hydrogen-bond donors. mdpi.com These groups interact with the oxygen atoms of both the nitronate and the aldehyde's carbonyl group. This network of hydrogen bonds not only activates the substrates but also rigidly holds them in a specific orientation relative to the catalyst's chiral backbone, which is essential for high enantioselectivity. rsc.org

Electrostatic Interactions: In systems using catalysts like chiral guanidines, after deprotonation of nitromethane, a strong electrostatic interaction or hydrogen bond forms between the resulting chiral guanidinium cation and the nitronate anion. rsc.orgresearchgate.net This ion pairing helps to maintain a close association between the catalyst and the nucleophile, influencing the trajectory of its attack on the aldehyde. researchgate.net

Steric Repulsion (Van der Waals Forces): Steric effects play a decisive role in destabilizing the undesired transition state. wikipedia.org The bulky tert-butyl group of 3,3-dimethylbutanal will experience significant van der Waals repulsion if it approaches the more sterically congested face of the chiral catalyst. Consequently, the reaction proceeds through the transition state where these steric clashes are minimized, leading to the observed enantiomer. researchgate.net

Anion-π and C-H···O/π Interactions: More subtle non-covalent interactions can also contribute to the stability and organization of the transition state. rsc.org For instance, interactions between the electron-rich nitronate anion and an aromatic ring on the catalyst (anion-π) or weak hydrogen bonds between C-H groups and oxygen or π-systems can provide additional stabilization to the desired transition state assembly, further enhancing enantioselectivity.

In biocatalytic systems, the enzyme's active site provides a masterclass in the use of non-covalent interactions for chiral recognition. A network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the enzyme's amino acid residues and the two substrates (nitromethane and 3,3-dimethylbutanal) positions them perfectly for a stereospecific reaction.

Kinetic and Thermodynamic Aspects Governing Stereochemical Outcomes

The Henry reaction is reversible, meaning that the stereochemical outcome can be governed by either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com

Kinetic Control: The formation of (2R)-3,3-dimethyl-1-nitro-2-butanol is an example of an asymmetric synthesis that must be under kinetic control. dalalinstitute.com This implies that the observed product ratio reflects the relative rates of formation of the enantiomers, not their relative stabilities. The desired (2R)-enantiomer is formed faster because the transition state leading to its formation is lower in energy than the transition state leading to the (2S)-enantiomer. To ensure a kinetically controlled outcome, the reaction is typically conducted at low temperatures to minimize the rate of the reverse reaction (retro-Henry) and subsequent racemization. researchgate.net

Thermodynamic Control: If the reaction were allowed to reach equilibrium (thermodynamic control), and assuming the catalyst does not affect the equilibrium position, the product distribution would reflect the relative thermodynamic stabilities of the products. Since enantiomers have identical Gibbs free energies, a thermodynamically controlled reaction would inevitably lead to a racemic mixture (a 1:1 ratio of (2R) and (2S) enantiomers). dalalinstitute.com Therefore, preventing the reaction from reaching equilibrium is paramount for achieving high enantiomeric excess.

The reversibility of the Henry reaction also introduces the risk of epimerization, particularly when forming products with two adjacent stereocenters. wikipedia.org While not applicable to the synthesis of (2R)-3,3-dimethyl-1-nitro-2-butanol from nitromethane, if a larger nitroalkane were used, two diastereomers (syn and anti) would be possible. In such cases, the initially formed kinetic product could, under prolonged reaction times or higher temperatures, undergo a retro-Henry reaction and re-form a different, more thermodynamically stable diastereomer. acs.org Thus, careful optimization of reaction time, temperature, and catalyst choice is essential to isolate the desired kinetic product with high fidelity. researchgate.net

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configuration Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, more advanced NMR experiments and analyses are required to deduce stereochemical relationships.

For (2R)-3,3-dimethyl-1-nitro-2-butanol, ¹H NMR spectroscopy provides initial data on the local electronic environment of each proton. The protons on the chiral carbon (C2) and the adjacent methylene (B1212753) group (C1) are of particular interest. The chemical shift of the proton attached to C2 is influenced by the neighboring hydroxyl and bulky tert-butyl groups. The diastereotopic protons on C1, adjacent to the stereocenter at C2, would be expected to exhibit distinct chemical shifts and a geminal coupling constant. Furthermore, they will show different coupling constants to the proton on C2, which can provide conformational information.

To assign the relative configuration in diastereomers or to confirm the configuration of a single enantiomer, Nuclear Overhauser Effect (NOE) experiments are invaluable. An NOE is observed between protons that are close in space, regardless of whether they are bonded. For (2R)-3,3-dimethyl-1-nitro-2-butanol, NOE correlations between the protons of the tert-butyl group and the proton on the C2 stereocenter would help to define the molecule's preferred solution-phase conformation.

In some cases, chiral derivatizing agents (CDAs) are used to determine the absolute configuration. Reacting the alcohol with a chiral acid, for example, creates a mixture of diastereomers whose NMR spectra will show distinct chemical shifts, allowing for stereochemical assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for (2R)-3,3-dimethyl-1-nitro-2-butanol This table presents expected chemical shift ranges in a typical deuterated solvent like CDCl₃. Actual values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -C(CH₃)₃ | ~0.9 - 1.1 | Singlet (s) | 9 protons, characteristic of a tert-butyl group. |

| -CH(OH)- | ~3.6 - 3.9 | Doublet of Doublets (dd) | 1 proton, coupled to the two diastereotopic protons on C1. |

| -CH₂NO₂ | ~4.3 - 4.6 | Two Doublets of Doublets (dd) | 2 diastereotopic protons, coupled to each other (geminal coupling) and the proton on C2. |

| -OH | Variable | Broad Singlet (br s) | 1 proton, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for (2R)-3,3-dimethyl-1-nitro-2-butanol This table presents expected chemical shift ranges in a typical deuterated solvent like CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -C (CH₃)₃ | ~34 - 36 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~25 - 27 | Methyl carbons of the tert-butyl group. |

| -C H(OH)- | ~75 - 78 | Carbon of the stereocenter bearing the hydroxyl group. |

| -C H₂NO₂ | ~78 - 82 | Carbon bearing the nitro group. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Diastereomeric Ratio Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral substance. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.

To evaluate the enantiomeric excess (ee) of a sample of 3,3-dimethyl-1-nitro-2-butanol, it would be passed through an HPLC column packed with a suitable CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating chiral alcohols. nih.govresearchgate.net A mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is used to elute the sample.

The two enantiomers, (2R)- and (2S)-3,3-dimethyl-1-nitro-2-butanol, will exhibit different retention times (t_R). A detector, commonly a UV detector as the nitro group is a chromophore, records the elution profile. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Enantiomeric Excess (% ee) Formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

In synthetic routes that may produce diastereomers, chiral HPLC can also be used to determine the diastereomeric ratio (dr) by separating all stereoisomers present in the mixture.

Table 3: Illustrative Chiral HPLC Separation Parameters This table provides a hypothetical example of parameters for the enantioseparation of 3,3-dimethyl-1-nitro-2-butanol.

| Parameter | Value / Description |

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical t_R for (2R)-enantiomer | 8.5 min |

| Hypothetical t_R for (2S)-enantiomer | 10.2 min |

| Resolution (Rₛ) | > 1.5 (indicating baseline separation) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. acs.org These methods measure the differential absorption of left and right circularly polarized light. wikipedia.orgmtoz-biolabs.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption in the infrared region, corresponding to molecular vibrations. jascoinc.com Since every chiral molecule has a unique VCD spectrum, it serves as a fingerprint for its absolute configuration. The modern approach involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-configuration). americanlaboratory.com The theoretical spectrum is obtained using quantum chemical calculations, typically based on Density Functional Theory (DFT). researchgate.net If the experimental spectrum of the sample matches the calculated spectrum for the (R)-enantiomer in terms of the signs (+/-) and relative intensities of the bands, its absolute configuration is confidently assigned as R. If the spectrum is a mirror image, the configuration is assigned as S.

Electronic Circular Dichroism (ECD): ECD operates on the same principle but measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions. nih.gov The n → π* transition of the nitro group in (2R)-3,3-dimethyl-1-nitro-2-butanol provides a suitable chromophore for ECD analysis. rsc.org Similar to VCD, the experimental ECD spectrum is compared with the spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for a known configuration to make the assignment. nih.gov

The combination of experimental measurement and theoretical calculation provides a highly reliable, non-destructive method for absolute configuration assignment, especially for molecules that are difficult to crystallize. hindsinstruments.com

X-ray Crystallography of Chiral Derivatives or Cocrystals for Absolute Configuration Determination

X-ray crystallography is considered the definitive "gold standard" for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

A significant challenge is that many chiral organic molecules, including nitro-alcohols like (2R)-3,3-dimethyl-1-nitro-2-butanol, may exist as oils or low-melting solids that are difficult to grow into the high-quality single crystals required for analysis. To overcome this limitation, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the alcohol functional group with a chiral carboxylic acid to form a diastereomeric ester or with a heavy-atom-containing reagent. The presence of a heavy atom (e.g., bromine or iodine) in the crystal lattice facilitates the determination of the absolute configuration via anomalous dispersion effects.

Alternatively, cocrystallization with a suitable chiral coformer can yield a crystalline solid. By determining the crystal structure of the derivative or cocrystal, the stereochemistry of the original molecule can be inferred. Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provides unequivocal proof of the absolute configuration.

Computational Chemistry and Theoretical Modeling of Chiral β Nitro Alcohols

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the asymmetric Henry reaction, DFT calculations are instrumental in mapping out the reaction energy profile, identifying the structures of intermediates and, most critically, characterizing the transition states that determine the reaction rate and stereoselectivity.

The catalytic cycle, as validated by DFT studies on model systems, typically involves several key steps: deprotonation of the nitroalkane (e.g., nitromethane) by a catalyst, coordination of both the resulting nitronate and the aldehyde to the catalyst, C-C bond formation, and finally, protonation and release of the β-nitro alcohol product. nih.gov The C-C bond formation is the stereodetermining step, and DFT allows for the precise location of the corresponding transition states.

For the formation of (2R)-2-Butanol, 3,3-dimethyl-1-nitro-, two primary diastereomeric transition states are considered: one leading to the (R)-enantiomer and one leading to the (S)-enantiomer. DFT calculations reveal that these transition states are stabilized by a network of non-covalent interactions between the catalyst and the two substrates. diva-portal.orgelectronicsandbooks.com These interactions, including hydrogen bonds, electrostatic interactions, and dispersion forces, lock the substrates into a specific orientation that favors attack on one face of the aldehyde over the other.

For example, in reactions catalyzed by bifunctional organocatalysts like Cinchona alkaloids, the thiourea (B124793) moiety might activate the nitroalkane while the tertiary amine activates the aldehyde. diva-portal.org DFT calculations have shown that the energy difference between the pro-R and pro-S transition states (ΔΔG‡) is often small, typically only a few kilocalories per mole, yet this is sufficient to dictate high enantioselectivity. acs.org

Table 1: Representative DFT-Calculated Activation Energies for Diastereomeric Transition States in a Model Henry Reaction Data is illustrative and based on findings for analogous systems.

| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) | Key H-Bond Distance (Å) |

|---|---|---|---|

| TS-Re | Leads to (S)-enantiomer | 15.2 | 1.85 (Catalyst-Nitronate) |

| TS-Si | Leads to (R)-enantiomer | 13.8 | 1.81 (Catalyst-Nitronate) |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions and Chiral Inductions

While DFT is excellent for modeling static transition states, it does not fully capture the dynamic nature of catalyst-substrate interactions in solution. Molecular Dynamics (MD) simulations bridge this gap by simulating the atomic motions of the system over time, providing a more complete picture of the chiral induction process. mdpi.com

In a typical MD simulation of the Henry reaction, the catalyst, substrates (pivalaldehyde and nitromethane), and explicit solvent molecules are placed in a simulation box. nih.gov The simulation tracks the trajectories of all atoms, governed by a force field that describes the potential energy of the system. This allows researchers to observe the formation of the catalyst-substrate pre-organization complex, the conformational flexibility of the catalyst, and the role of the solvent in stabilizing key intermediates.

MD simulations are particularly useful for:

Identifying Dominant Binding Modes: A catalyst may have multiple potential binding sites for the substrates. MD simulations can reveal the most populated and energetically favorable binding modes that lead to the stereodetermining transition state.

Quantifying Intermolecular Interactions: The stability of the catalyst-substrate complex is determined by a host of interactions. MD can quantify the frequency and average lifetime of crucial hydrogen bonds and other non-covalent contacts.

Understanding Conformational Control: Chiral catalysts often rely on a well-defined three-dimensional structure to create an effective chiral pocket. MD simulations can show how the catalyst's conformation adapts upon substrate binding and how this influences the facial selectivity of the reaction.

Table 2: Key Intermolecular Interactions from MD Simulations of a Model Catalyst-Substrate Complex Data is illustrative and based on findings for analogous systems.

| Interaction Type | Atom Pair | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Catalyst NH --- O(Nitronate) | 2.1 ± 0.3 | 85 |

| Hydrogen Bond | Catalyst OH --- O(Aldehyde) | 2.3 ± 0.4 | 72 |

| π-π Stacking | Catalyst Ring --- Aldehyde Ring (if applicable) | 3.8 ± 0.5 | 45 |

Prediction of Enantioselectivity and Diastereoselectivity in Asymmetric Transformations

A primary goal of computational modeling in asymmetric catalysis is to predict the stereochemical outcome of a reaction before it is run in the lab. This predictive power can accelerate the discovery of new catalysts and reactions. The enantiomeric excess (e.e.) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers.

This relationship is described by the Eyring equation: ΔΔG‡ = G‡(major) - G‡(minor) = -RT ln(k_major/k_minor) And the enantiomeric ratio (er) is given by: er = [major]/[minor] = exp(-ΔΔG‡/RT)

By calculating the free energies of the competing diastereomeric transition states (e.g., TS-Re and TS-Si) using high-level DFT methods, chemists can predict the enantiomeric excess of the reaction. nih.gov These predictions often show excellent correlation with experimental results, validating the proposed reaction mechanism and the computational model. nih.gov This approach allows for the in silico screening of virtual catalyst libraries, where the predicted e.e. can be used as a metric to identify the most promising candidates for experimental synthesis. Recent advances also combine DFT-derived features with machine learning models to enhance predictive accuracy across a wider range of catalysts and substrates. rsc.orgresearchgate.net

Table 3: Comparison of DFT-Predicted and Experimental Enantioselectivity for Model Henry Reactions Data is illustrative and based on findings for analogous systems.

| Aldehyde Substrate | Catalyst System | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Experimental e.e. (%) |

|---|---|---|---|---|

| Benzaldehyde | Cu(II)-Bis(oxazoline) | -1.9 | 96 | 94 |

| 2-Nitrobenzaldehyde | Cinchona Thiourea | -1.6 | 92 | 91 |

| Cyclohexanecarboxaldehyde | Zn-Amino Alcohol | -2.1 | 98 | 97 |

Conformational Analysis and Energetic Profiles of (2R)-2-Butanol, 3,3-dimethyl-1-nitro-

Once the chiral β-nitro alcohol is formed, its three-dimensional shape and flexibility are defined by its conformational landscape. For (2R)-2-Butanol, 3,3-dimethyl-1-nitro-, the most significant degree of conformational freedom is the rotation around the C1-C2 single bond. The relative orientation of the hydroxyl and nitro groups is critical as it can influence the molecule's reactivity in subsequent transformations and its interactions with biological systems or other chiral molecules.

DFT calculations are employed to perform a relaxed potential energy surface (PES) scan. ufms.br In this procedure, the dihedral angle of interest (e.g., O-C2-C1-N) is systematically varied in increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process generates an energetic profile that reveals the stable conformers (energy minima) and the rotational energy barriers (energy maxima) between them.

The primary conformers are typically described by the relative positions of the largest substituents on the adjacent carbons. For (2R)-2-Butanol, 3,3-dimethyl-1-nitro-, the key conformers would include anti-periplanar, syn-periplanar, and gauche arrangements of the hydroxyl and nitromethyl groups. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution. This analysis is crucial for understanding how the molecule will behave in solution and for interpreting spectroscopic data like NMR.

Table 4: Calculated Relative Energies of Conformers for (2R)-2-Butanol, 3,3-dimethyl-1-nitro- Data is illustrative and based on theoretical principles for similar structures.

| Conformer | O-C2-C1-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180 | 0.00 | Most stable, minimizes steric hindrance |

| Gauche 1 | ~60 | 0.85 | Potential for intramolecular H-bonding |

| Gauche 2 | ~-60 | 1.10 | Less stable gauche form |

| Syn-periplanar (Eclipsed) | ~0 | 4.50 | Transition state for rotation, high steric strain |

Synthetic Transformations and Applications of 2r 2 Butanol, 3,3 Dimethyl 1 Nitro As a Versatile Chiral Building Block

Stereospecific Conversion to Chiral β-Amino Alcohols

The conversion of (2R)-2-Butanol, 3,3-dimethyl-1-nitro- to its corresponding chiral β-amino alcohol, (2R)-2-amino-3,3-dimethyl-1-butanol, is a cornerstone transformation that unlocks its potential as a chiral synthon. This conversion primarily involves the reduction of the nitro group to a primary amine, a reaction that must be performed with high stereospecificity to retain the crucial chirality at the C2 position.

A variety of reducing agents and methodologies can be employed for this transformation, with catalytic hydrogenation being a prevalent and effective method. The choice of catalyst and reaction conditions is critical to ensure the chemoselective reduction of the nitro group without affecting the hydroxyl functionality.

| Catalyst | Reducing Agent | Solvent | Typical Conditions | Outcome |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol, Ethanol | Room temperature, atmospheric to moderate pressure | High yield and stereospecificity |

| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Ethanol | Room temperature, moderate pressure | Effective for aliphatic nitro groups |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | Ethanol, Acetic Acid | Room temperature, atmospheric pressure | Strong catalyst, ensures complete reduction |

| Iron (Fe) in Acetic Acid | Iron powder | Acetic Acid | Reflux | Milder, chemoselective conditions |

| Tin(II) Chloride (SnCl₂) | Tin(II) chloride dihydrate | Ethanol, Ethyl Acetate | Elevated temperature | Good for substrates with other reducible groups |

The stereochemical integrity of the chiral center at C2 is generally maintained during these reduction processes, leading to the formation of the enantiomerically pure β-amino alcohol. This high degree of stereospecificity is fundamental to the utility of (2R)-2-Butanol, 3,3-dimethyl-1-nitro- as a chiral building block. The resulting (2R)-2-amino-3,3-dimethyl-1-butanol is a valuable intermediate for the synthesis of a wide range of more complex chiral molecules.

Synthesis of Enantiomerically Enriched Heterocyclic Compounds (e.g., Oxazolidinones, Aziridines)

The chiral β-amino alcohol derived from (2R)-2-Butanol, 3,3-dimethyl-1-nitro- serves as a key precursor for the synthesis of a variety of enantiomerically enriched heterocyclic compounds, most notably oxazolidinones and aziridines. These heterocyclic scaffolds are prevalent in many biologically active molecules and are valuable chiral auxiliaries in asymmetric synthesis.

Oxazolidinones: Chiral oxazolidinones are widely recognized as powerful chiral auxiliaries, famously demonstrated by the Evans oxazolidinones. The synthesis of an oxazolidinone from (2R)-2-amino-3,3-dimethyl-1-butanol typically involves cyclization with a carbonylating agent.

Common methods for the synthesis of chiral oxazolidinones from β-amino alcohols include:

Reaction with Phosgene or its Equivalents: Treatment of the amino alcohol with phosgene (COCl₂), diphosgene, or triphosgene in the presence of a base leads to the formation of the oxazolidinone ring.

Reaction with Carbonates: Diethyl carbonate or dimethyl carbonate can be used as safer alternatives to phosgene for the cyclization reaction, often requiring elevated temperatures.

Reaction with Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for the formation of the carbamate intermediate, which then undergoes intramolecular cyclization to the oxazolidinone.

Aziridines: Chiral aziridines are highly strained, three-membered heterocyclic rings that are valuable synthetic intermediates due to their propensity to undergo ring-opening reactions with various nucleophiles. The synthesis of a chiral aziridine from (2R)-2-amino-3,3-dimethyl-1-butanol can be achieved through intramolecular cyclization. This typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amino group.

A common strategy for aziridine formation from a β-amino alcohol is the Wenker synthesis or its modifications. This involves:

Conversion of the amino alcohol to its corresponding amino sulfate ester by reaction with chlorosulfonic acid or sulfuryl chloride.

Base-mediated intramolecular cyclization of the amino sulfate ester to afford the aziridine.

The stereochemistry of the starting β-amino alcohol directly dictates the stereochemistry of the resulting aziridine, making this a stereospecific transformation.

Role in the Asymmetric Synthesis of Complex Chiral Molecules

The utility of (2R)-2-Butanol, 3,3-dimethyl-1-nitro- as a versatile chiral building block extends to its application in the asymmetric synthesis of complex chiral molecules. Its predefined stereochemistry allows it to serve as a chiral synthon or, after conversion to a suitable derivative, as a chiral auxiliary to control the stereochemical outcome of subsequent reactions.

The incorporation of the (2R)-3,3-dimethyl-1-nitro-2-butyl moiety into a larger molecule can be achieved through various carbon-carbon bond-forming reactions. The nitro group, being a strong electron-withdrawing group, activates the α-proton, facilitating its deprotonation and subsequent reaction with electrophiles. This allows for the construction of more elaborate carbon skeletons with retention of the original stereocenter.

Furthermore, the derived chiral β-amino alcohol can be employed as a chiral ligand for metal-catalyzed asymmetric reactions or as a component of a chiral catalyst. The presence of both a hydroxyl and an amino group provides two points of coordination to a metal center, creating a well-defined chiral environment that can effectively induce enantioselectivity in a variety of transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

While specific examples of the direct use of (2R)-2-Butanol, 3,3-dimethyl-1-nitro- in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a chiral building block is evident from the vast number of syntheses that rely on chiral β-amino alcohols and their derivatives. The steric bulk of the tert-butyl group can also play a significant role in directing the stereochemical course of reactions, providing a powerful tool for facial selectivity.

Emerging Trends and Future Perspectives in Chiral Nitro Alcohol Research

Development of Novel and Sustainable Catalytic Systems for Enhanced Stereoselectivity

The synthesis of specific stereoisomers of chiral nitro alcohols, such as (2R)-3,3-dimethyl-1-nitro-2-butanol, is critically dependent on the catalyst employed. The quest for high stereoselectivity has driven the development of diverse catalytic systems, moving towards greener and more efficient options.

Biocatalysis: Enzymatic methods are gaining prominence as a sustainable approach for synthesizing chiral β-nitroalcohols. rsc.orgrsc.org Alcohol dehydrogenases (ADHs), for instance, have been successfully used for the enantioselective reduction of α-nitroketones to afford chiral β-nitroalcohols with high conversion rates and excellent enantiomeric excess (ee). mdpi.com Specific commercial ADHs can produce either the (S) or (R)-enantiomer, demonstrating the tunability of biocatalytic systems. mdpi.com Furthermore, hydroxynitrile lyases (HNLs) have been shown to catalyze the Henry reaction directly, representing a promiscuous but effective C-C bond formation strategy. rsc.org The combination of organocatalysis and biocatalysis in chemoenzymatic cascades offers a powerful method for building structural complexity in one-pot processes, yielding chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.govchemrxiv.org

Organocatalysis: Small organic molecules have emerged as powerful catalysts for the asymmetric Henry reaction. mdpi.com Bifunctional organocatalysts, such as those incorporating thiourea (B124793) and guanidine (B92328) moieties or derivatives of Cinchona alkaloids, have proven effective. mdpi.combuchler-gmbh.com These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (carbonyl compound) through hydrogen bonding and other non-covalent interactions, facilitating highly organized transition states that lead to excellent stereoselectivity. mdpi.com For example, Cinchona alkaloid derivatives have been used to catalyze the reaction between nitromethane (B149229) and various aldehydes, achieving high yields and enantioselectivities. researchgate.net

Metal-Based Catalysis: Chiral metal complexes continue to be a mainstay for inducing stereoselectivity. wikipedia.org Copper(II) complexes with chiral ligands, such as bis(oxazoline) or bis(sulfonamide)-diamine ligands, are particularly effective. organic-chemistry.orguwindsor.ca These systems can achieve remarkable generality, providing excellent stereoinduction for a wide range of aldehydes with enantiomeric excess often exceeding 90%. mdpi.comrsc.org Heterobimetallic complexes, such as those involving Neodymium and Sodium (Nd/Na), have also been developed to improve anti-selectivity in reactions with substituted nitroalkanes. rsc.org

The following table summarizes and compares various catalytic approaches for the asymmetric synthesis of chiral nitro alcohols.

| Catalyst Type | Catalyst/Ligand Example | Substrate Scope | Stereoselectivity | Advantages |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Aromatic & Aliphatic α-Nitroketones | High (ee up to >99%) mdpi.com | Green, mild conditions, high selectivity |

| Organocatalyst | Cinchona Alkaloid / Thiourea | Aromatic & Heteroaromatic Aldehydes | Good to Excellent (ee up to >90%) mdpi.comresearchgate.net | Metal-free, robust, readily available |

| Metal Complex | Cu(II)-Bis(oxazoline) | Aromatic & Aliphatic Aldehydes | Excellent (ee up to 99%) uwindsor.ca | High efficiency and enantioselectivity |

| Metal Complex | Nd/Na Heterobimetallic | Aliphatic Aldehydes | High anti-selectivity and ee rsc.org | Good control of diastereoselectivity |

Integration of Flow Chemistry Techniques in Asymmetric Synthesis

The integration of continuous flow chemistry into the asymmetric synthesis of chiral nitro alcohols addresses several key challenges of traditional batch processing, notably safety, scalability, and process control. The use of highly energetic reagents like nitromethane on a large scale is a significant safety concern, which is mitigated by the small reactor volumes and enhanced heat transfer in flow systems. cardiff.ac.uk

Flow chemistry enables the safe use of nitromethane at elevated temperatures, often leading to shorter reaction times and improved yields. cardiff.ac.uk Researchers have developed flow processes for asymmetric nitroaldol reactions using immobilized catalysts packed into columns. For example, a multi-walled carbon nanotube-immobilized Nd/Na heterobimetallic complex was used for the flow synthesis of a chiral intermediate, simplifying work-up and catalyst separation. nih.gov Similarly, 3D-printed custom flow reactors have been employed for anti-selective asymmetric nitroaldol reactions catalyzed by chiral Cu(II) complexes. nih.gov

A significant advantage of flow chemistry is the potential to telescope multiple reaction steps. cardiff.ac.uk This has been demonstrated by coupling an asymmetric nitroaldol reaction with a subsequent nitro group reduction in a continuous sequence, allowing for the synthesis of chiral amino alcohols without intermediate purification steps. nih.gov While challenges such as catalyst leaching or precipitation can occur, the development of robust immobilized catalysts and optimized reactor designs is expanding the utility of this technology. cardiff.ac.uknih.gov

| Flow System Feature | Description | Advantage in Nitro Alcohol Synthesis |

| Immobilized Catalyst | Chiral catalyst is supported on a solid phase (e.g., polymer, silica) and packed into a column reactor. | Simplifies product purification, enables catalyst reuse, and reduces contamination of the final product. nih.gov |

| Microreactors | Utilizes channels with sub-millimeter dimensions, offering a high surface-area-to-volume ratio. | Enhances mass and heat transfer, improves reaction control, and increases safety when using hazardous reagents like nitromethane. cardiff.ac.uk |

| Telescoped Reactions | Multiple reaction steps are connected in a continuous sequence without isolating intermediates. | Increases overall process efficiency, reduces waste, and minimizes manual handling of potentially unstable intermediates. cardiff.ac.uknih.gov |

| Automated Systems | Computer-controlled pumps and valves manage reagent delivery, residence time, and product collection. | Improves reproducibility and allows for high-throughput process optimization. acs.org |

Chemoinformatics and High-Throughput Screening in Chiral Catalyst Discovery

The traditional discovery of effective chiral catalysts has often relied on extensive empirical screening and chemical intuition. researchgate.net Modern approaches increasingly leverage chemoinformatics and high-throughput screening (HTS) to accelerate this process. numberanalytics.com HTS allows for the rapid, parallel testing of large libraries of potential catalysts under various conditions to identify optimal candidates for reactions like the asymmetric Henry reaction. numberanalytics.comnih.gov Analytical techniques such as circular dichroism (CD) and fluorescence-based assays are often integrated into HTS workflows to quickly determine the yield and enantiomeric excess of the products. nih.govmpg.de

Chemoinformatics complements HTS by using computational models to predict catalyst performance. digitellinc.com This data-driven approach involves several steps:

Library Construction: An in silico library of thousands of potential, synthetically accessible catalyst structures is generated. digitellinc.com

Descriptor Calculation: 3D-descriptors that quantify the steric and electronic properties of each virtual catalyst are calculated. digitellinc.com

Model Generation: A subset of the virtual library is synthesized and tested experimentally. The resulting data is used to train machine learning algorithms, creating a quantitative model that links catalyst structure to enantioselectivity. d-nb.info

Prediction and Optimization: The validated model is then used to predict the performance of all catalysts in the in silico library, identifying the most promising candidates for synthesis and testing. digitellinc.comd-nb.info

This iterative workflow of prediction, synthesis, and testing significantly reduces the experimental effort required, guiding chemists toward more effective catalysts with greater efficiency. d-nb.info

Expanding the Scope of Nitro Alcohol Derivatives for Advanced Material Science Applications

While chiral nitro alcohols are well-established as precursors to pharmaceuticals, their derivatives are also finding applications in materials science and polymer synthesis. numberanalytics.comnumberanalytics.com The functional groups present in these molecules provide unique opportunities for creating materials with specific properties.

Nitro alcohols can serve as formaldehyde (B43269) donors through a reverse Henry reaction, a property utilized in polymerization chemistry. nih.govresearchgate.net This allows them to act as cross-linking agents for compounds like urea, melamine, and phenols in the production of resins and plastics. nih.gov The number of potential formaldehyde molecules released can be tailored by using mono-nitroalcohols, diols, or triols, enabling control over the cross-linking density. nih.gov

Furthermore, the broader class of organic nitro compounds is being explored for the development of functional materials. mdpi.com For instance, o-nitrobenzyl alcohol derivatives are widely used as photolabile groups in polymer chemistry. umass.eduresearchgate.net Polymers incorporating these moieties can be designed to degrade or change their properties upon UV irradiation. umass.eduacs.org This has led to the creation of photodegradable hydrogels for tissue engineering, photo-patternable thin films, and block copolymers that can alter their hydrophilicity in response to light. umass.eduacs.org The chemical diversity of the nitro group allows for the construction of compounds with versatile electronic structures, which is beneficial for developing new dyes and optical or electronic materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.